![molecular formula C10H13ClN2O3 B2714159 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride CAS No. 1803565-70-9](/img/structure/B2714159.png)
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride
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Overview
Description
The compound “2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride” is a type of sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its structure . It’s part of a class of compounds that are known for their significant biological activities, including antibacterial properties .
Synthesis Analysis
The synthesis of this compound involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonylchloride in an aqueous basic medium under definite pH controls . Another method involves the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, in an acetonitrile/dimethylsulfoxide solvent mixture to produce the resulting non-activated o-quinone and generate structural analogues .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The molecular formula is C22H20N2O6S and the molecular weight is 440 g/mol .Physical And Chemical Properties Analysis
The compound is a pale gold solid with a melting point of 134-135°C . The molecular formula is C22H20N2O6S and the molecular weight is 440 g/mol .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as potential therapeutic agents for treating Alzheimer’s disease . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
Antibacterial Applications
The compound has shown potential as an antibacterial agent. In a study, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis .
Hemolytic Activity
The compound has been studied for its hemolytic activity. Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Electrochemical Applications
The compound has been used in electrochemical studies. The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce in a stable way the resulting non-activated o-quinone, and generate structural analogues .
Cholinesterase Inhibition
The compound has been used in the synthesis of molecules that exhibited moderate to weak inhibition of cholinesterases . Cholinesterase inhibitors are good agents for treating Alzheimer’s disease .
Lipoxygenase Enzyme Inhibition
The compound has been used in the synthesis of molecules that exhibited moderate to weak inhibition of lipoxygenase enzymes . Lipoxygenase inhibitors have potential therapeutic applications in a variety of inflammatory conditions .
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its antibacterial potential, given its promising biofilm inhibition activity against Escherichia coli and Bacillus subtilis . Additionally, further studies could focus on optimizing its synthesis process and exploring its potential applications in other areas of pharmacology.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes by 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride affects several biochemical pathways. For instance, the inhibition of cholinesterases can impact the cholinergic system, which plays a key role in memory and cognition. Similarly, the inhibition of lipoxygenase enzymes can affect the arachidonic acid pathway, which is involved in inflammation and immune responses .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride’s action include the inhibition of cholinesterases and lipoxygenase enzymes . This can lead to changes in the levels of neurotransmitters in the nervous system and alterations in inflammatory responses. Additionally, this compound has shown antibacterial activity against B. subtilis and E. coli, indicating its potential role in bacterial biofilm growth inhibition .
properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7;/h1-2,5,9H,3-4,11H2,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENOUJGYSGSXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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